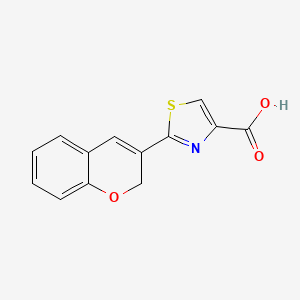
1-(2,3-Difluorophenyl)-8-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Difluorophenyl)-8-fluoronaphthalene is a fluorinated aromatic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for studies in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluorophenyl)-8-fluoronaphthalene can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Difluorophenyl)-8-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation can lead to the formation of naphthoquinones.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Difluorophenyl)-8-fluoronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers
Wirkmechanismus
The mechanism by which 1-(2,3-Difluorophenyl)-8-fluoronaphthalene exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity. These interactions can modulate various molecular pathways, leading to specific biological or chemical outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another fluorinated aromatic compound with similar structural features.
2-(2,3-Difluorophenyl)-5-(4-alkylphenyl)-1,3-dioxanes: A series of liquid crystalline materials with fluorinated aromatic rings.
Uniqueness
1-(2,3-Difluorophenyl)-8-fluoronaphthalene stands out due to its specific substitution pattern on the naphthalene ring, which imparts unique electronic and steric properties. These characteristics make it particularly valuable for applications requiring precise control over molecular interactions and reactivity.
Eigenschaften
Molekularformel |
C16H9F3 |
|---|---|
Molekulargewicht |
258.24 g/mol |
IUPAC-Name |
1-(2,3-difluorophenyl)-8-fluoronaphthalene |
InChI |
InChI=1S/C16H9F3/c17-13-8-2-5-10-4-1-6-11(15(10)13)12-7-3-9-14(18)16(12)19/h1-9H |
InChI-Schlüssel |
UKOFMFAAQBSGDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C3=C(C(=CC=C3)F)F)C(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B11855004.png)
![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11855010.png)

![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11855024.png)
![5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11855033.png)

